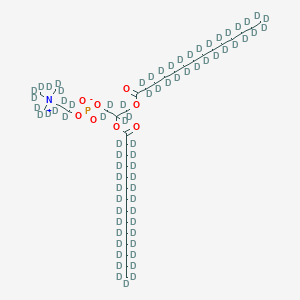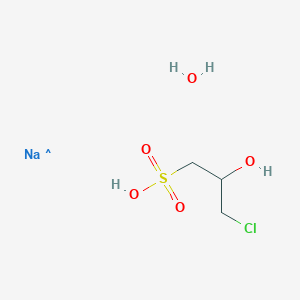
3',5'-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine is a synthetic derivative of thymidine, a nucleoside that is a component of DNA. This compound is often used in organic synthesis and medicinal chemistry due to its unique protective groups that enhance its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine typically involves the protection of the hydroxyl groups of thymidine with T-butyldimethylsilyl groups. The sulfonylation of the thymidine molecule is achieved using 2,4,6-triisopropylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl-protected hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The silyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation, or nucleophiles for sulfonyl group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, desilylation would yield the corresponding hydroxylated thymidine derivative.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound is used as a protected intermediate in the synthesis of more complex molecules. The protective groups help to prevent unwanted side reactions.
Biology
In biological research, derivatives of thymidine are often used in studies of DNA replication and repair.
Medicine
In medicinal chemistry, protected nucleosides like this compound are used in the development of antiviral and anticancer drugs.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine involves its role as a protected nucleoside. The protective groups enhance the stability of the molecule, allowing it to participate in various chemical reactions without degradation. The molecular targets and pathways involved would depend on the specific application, such as its incorporation into DNA or its use as a precursor in drug synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine
- O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine
- 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(4-methylphenylsulfonyl)thymidine
Uniqueness
The uniqueness of 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine lies in its combination of protective groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic and medicinal chemistry applications.
Propriétés
Formule moléculaire |
C37H64N2O7SSi2 |
|---|---|
Poids moléculaire |
737.1 g/mol |
Nom IUPAC |
[1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl] 2,4,6-tri(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C37H64N2O7SSi2/c1-23(2)27-18-28(24(3)4)33(29(19-27)25(5)6)47(41,42)45-34-26(7)21-39(35(40)38-34)32-20-30(46-49(16,17)37(11,12)13)31(44-32)22-43-48(14,15)36(8,9)10/h18-19,21,23-25,30-32H,20,22H2,1-17H3 |
Clé InChI |
ZZMOJCPJGSXIEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)N=C1OS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)






![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)
![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)

